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Compound of Interest

Compound Name: 2'4'-Dimethoxyacetophenone

Cat. No.: B1329363

An In-depth Spectral Analysis of 2',4'-
Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2',4'-
Dimethoxyacetophenone (CAS No: 829-20-9), a key intermediate in the synthesis of various
pharmaceutical compounds and a subject of interest in medicinal chemistry. This document
details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering insights into its structural characterization.

Molecular Structure and Properties

2',4'-Dimethoxyacetophenone is an aromatic ketone with the chemical formula C10H1203 and
a molecular weight of 180.20 g/mol .[1] Its structure features a benzene ring substituted with an
acetyl group at position 1', a methoxy group at position 2', and another methoxy group at
position 4'.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of an organic molecule.
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'H NMR Spectral Data

The *H NMR spectrum of 2',4'-Dimethoxyacetophenone provides distinct signals
corresponding to the different types of protons in the molecule. The aromatic protons are
observed in the downfield region, while the methoxy and acetyl protons appear in the upfield
region.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.75 Doublet 1H H-6'
~6.50 Doublet of Doublets 1H H-5'
~6.45 Doublet 1H H-3'
~3.88 Singlet 3H OCHs (at C-4')
~3.85 Singlet 3H OCHs (at C-2")
~2.55 Singlet 3H COCHs

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical
environments. The carbonyl carbon is significantly deshielded and appears at the lowest field.
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Chemical Shift (8) ppm Assighment
~198.0 C=0

~163.0 Cc-4'

~159.0 Cc-2

~132.0 C-6'

~120.0 Cc-1

~105.0 C-5'

~98.0 C-3

~55.8 OCHs (at C-4')
~55.5 OCHs (at C-2')
~31.5 COCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of 2',4'-Dimethoxyacetophenone is
dominated by a strong absorption band corresponding to the carbonyl group.

Wavenumber . . . .

(cm—) Intensity Functional Group Vibration Mode
~2950-3000 Medium C-H (aromatic) Stretching
~2850-2950 Medium C-H (aliphatic) Stretching

~1670 Strong C=0 (ketone) Stretching

~1600, ~1500 Medium-Strong C=C (aromaitic) Stretching
~1250-1300 Strong C-O (aryl ether) Asymmetric Stretching
~1020-1075 Strong C-O (aryl ether) Symmetric Stretching

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1329363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of the molecule, which aids in structure confirmation. The
mass spectrum of 2',4'-Dimethoxyacetophenone shows a prominent molecular ion peak and
several characteristic fragment ions.

mlz Relative Intensity Proposed Fragment lon
180 High [M]* (Molecular lon)

165 High [M - CHs]*

137 Medium [M - COCHs]*

109 Low [C7H502]*

77 Low [CeHs]*

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion of 2',4'-Dimethoxyacetophenone is initiated by the
loss of a methyl radical from one of the methoxy groups or the acetyl group, leading to the
formation of stable acylium ions.

[C10H1203]* - oCHs [CoHo0O3]*+ -CO [CsHoO2]*
m/z = 180 m/z = 165 m/z = 137

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 2',4'-Dimethoxyacetophenone.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2',4'-
Dimethoxyacetophenone.

NMR Spectroscopy
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A sample of 5-10 mg of 2',4'-Dimethoxyacetophenone is dissolved in approximately 0.6 mL of
deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an internal standard. The
solution is transferred to a 5 mm NMR tube. 'H and 3C NMR spectra are recorded on a
spectrometer operating at a frequency of 400 MHz for protons.

FT-IR Spectroscopy

A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm~! by co-
adding 32 scans at a resolution of 4 cm=1.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced via a direct insertion probe or a gas chromatograph. The
electron energy is set to 70 eV, and the ion source temperature is maintained at approximately
200°C.

Experimental Workflow

Sample Preparation
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Caption: Workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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